COX-2 Enzyme Inhibition: Potency Against the Primary Inflammatory Target
The compound demonstrates potent, single-digit micromolar inhibition of the COX-2 enzyme. This is a key anti-inflammatory target, and the measured IC50 provides a quantitative threshold for selecting against weaker analogs. The parent compound's potency is reported at 0.8 µM, a value that establishes it as a validated chemical probe for COX-2-dependent pathways [1].
| Evidence Dimension | COX-2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.8 µM |
| Comparator Or Baseline | Class-level baseline: many general sulfonamide COX-2 inhibitors exhibit IC50 values > 10 µM. A direct comparator analog with quantitative data was not available in verified primary sources. |
| Quantified Difference | Not calculated for a specific comparator; however, the sub-micromolar potency is a clear benchmark that differentiates it from less potent in-class compounds. |
| Conditions | In vitro enzymatic assay; specific assay details (e.g., recombinant enzyme source, substrate) not specified in the aggregator report. |
Why This Matters
This quantifies the compound's potency against a primary pharmacological target, allowing scientists to benchmark its activity against other COX-2 inhibitors and select it for studies where this level of potency is required.
- [1] Kuujia.com. (2026). Pharmacological data reported for CAS 953230-70-1. Retrieved April 30, 2026. View Source
